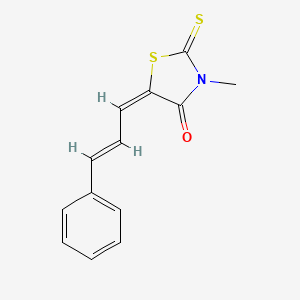

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Description

(E)-3-Methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a thioxothiazolidinone derivative characterized by a conjugated (E)-3-phenylallylidene substituent at position 5 and a methyl group at position 2. This compound belongs to the rhodanine family, a class of heterocyclic molecules with a 2-thioxothiazolidin-4-one core. Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities . The E,E-configuration of the double bonds in the allylidene group is critical for its structural rigidity and electronic properties, which influence its biological interactions and stability .

Properties

IUPAC Name |

(5E)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS2/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICHPKCKXEINQ-OSODFHRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-2-thioxothiazolidin-4-one with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives with potential biological activities.

Biology: Research has explored its potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.

Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to antimicrobial or anticancer effects.

Modulating Signaling Pathways: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thioxothiazolidinone vs. Oxazolone/Imidazolone Derivatives

- Thioxothiazolidinone Core: The target compound shares its core with rhodanine derivatives (e.g., compounds D1–D5 in ), which exhibit antibacterial activity depending on substituents. For instance, 5-benzylidene-3-(2-(dimethylamino)ethyl)-2-thioxothiazolidin-4-one (D1) shows enhanced solubility due to the dimethylaminoethyl group, unlike the methyl-substituted target compound .

- Oxazolone/Imidazolone Derivatives: Compounds like (Z)-3-substituted-2-(4-fluorophenyl)-5-((E)-3-phenylallylidene)imidazol-4-ones () replace the sulfur atom in the thiazolidinone ring with oxygen or nitrogen.

Substituent Effects

- Allylidene Group : The (E)-3-phenylallylidene moiety is shared with compounds like (Z)-5-(3,4,5-trimethoxybenzylidene)-2-thioxothiazolidin-4-one (). However, Z-isomers exhibit steric hindrance, leading to lower thermal stability (m.p. 145–175°C) compared to the E-isomer in the target compound .

- Aromatic vs. Aliphatic Substituents: Fluorophenyl-substituted imidazolones (e.g., 4b, 4c in ) demonstrate higher melting points (155–175°C) than the methyl-substituted thioxothiazolidinone, likely due to enhanced π-stacking interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Research Findings

Stereochemistry Matters : The E,E-configuration in the target compound likely enhances stability and bioactivity compared to Z-isomers, which show reduced thermal stability .

Substituent Flexibility : Aliphatic substituents (e.g., methyl in the target compound) may improve metabolic stability, whereas aromatic groups enhance π-stacking and melting points .

Biological Activity

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H13NO3S2

- Molecular Weight : 303.33 g/mol

- CAS Number : 794510-29-5

The compound features a thiazolidinone core, characterized by a thiazole ring fused with a carbonyl group, which is known for its biological significance in medicinal chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In experimental models, this compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to inhibited tumor growth.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Study 3: Anti-inflammatory Mechanism

A preclinical study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in reduced paw swelling and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 4: Anticancer Properties

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates associated with the compound's treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.